4-Chlorobutyl 2-bromo-2-methylpropanoate
Description
4-Chlorobutyl 2-bromo-2-methylpropanoate is an organobromine ester characterized by a 4-chlorobutyl chain esterified to 2-bromo-2-methylpropanoic acid. Its molecular formula is C₈H₁₄BrClO₂, with an estimated molecular weight of 257.35 g/mol (calculated from constituent atoms: C, H, Br, Cl, O). The compound combines halogenated (Br, Cl) and branched alkyl groups, making it reactive in substitution and coupling reactions.
Properties
Molecular Formula |
C8H14BrClO2 |
|---|---|
Molecular Weight |
257.55 g/mol |
IUPAC Name |
4-chlorobutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H14BrClO2/c1-8(2,9)7(11)12-6-4-3-5-10/h3-6H2,1-2H3 |
InChI Key |
HSJCJQORNRQUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 2-bromo-2-methylpropanoate typically involves the esterification of 4-chlorobutanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of 4-Chlorobutyl 2-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide, both in aqueous solutions.
Major Products
Nucleophilic Substitution: Products include 4-chlorobutyl derivatives with various functional groups replacing the bromine atom.
Elimination Reactions: The major product is an alkene, specifically 4-chlorobutene.
Hydrolysis: The products are 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Scientific Research Applications
4-Chlorobutyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 4-Chlorobutyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the ester functionality allows for hydrolysis and other ester-specific reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
3-(Trichlorosilyl)propyl 2-Bromo-2-Methylpropanoate
- Molecular Formula : C₇H₁₁BrCl₃SiO₂ (inferred from substituents).
- Key Differences :
- The trichlorosilyl (-SiCl₃) group replaces the 4-chlorobutyl chain, introducing silicon and additional chlorine atoms.
- Enhanced reactivity due to the electrophilic silyl group, making it suitable for surface functionalization or polymer chemistry.
- Higher molecular weight (~320–340 g/mol) compared to the target compound.
Methyl 2-Bromo-2-Methylpropanoate
- Molecular Formula : C₅H₉BrO₂.
- Key Differences: Smaller methyl ester group reduces steric hindrance, increasing volatility (bp ~73–200°C, inferred from 2-bromo-2-methylpropanoic acid derivatives) . Molecular weight (~181 g/mol) is significantly lower than the target compound.
- Applications: Used as a monomer in polymer synthesis or alkylating agent due to its simplicity .
Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-Methylpropanoate
- Molecular Formula : C₁₅H₁₉ClO₃.
- Key Differences: Aromatic phenyl and chlorobutanoyl groups introduce hydrophobicity and rigidity. Applications: Likely serves as a pharmaceutical intermediate, unlike the aliphatic target compound .
Ethyl 2-Bromo-2-Methylpropanoate
- Molecular Formula : C₆H₁₁BrO₂.
- Key Differences :
- Ethyl ester provides moderate steric bulk compared to methyl or 4-chlorobutyl groups.
- Boiling point and solubility intermediate between methyl and 4-chlorobutyl derivatives.
- Applications : Intermediate in agrochemicals or fragrances .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| 4-Chlorobutyl 2-Bromo-2-Methylpropanoate | C₈H₁₄BrClO₂ | ~257.35 | 4-Cl-butyl, Br, branched alkyl | ~200–220 (est.) | Organic synthesis, alkylation |
| 3-(Trichlorosilyl)propyl Derivative | C₇H₁₁BrCl₃SiO₂ | ~330–340 | SiCl₃, Br, branched alkyl | N/A | Silicon-based materials |
| Methyl 2-Bromo-2-Methylpropanoate | C₅H₉BrO₂ | ~181 | Me ester, Br, branched alkyl | 73–200 | Polymer chemistry |
| Methyl Aromatic Derivative | C₁₅H₁₉ClO₃ | 282.76 | Aromatic, Cl-butanoyl | N/A | Pharmaceuticals |
Research Findings and Reactivity Insights
- Halogen Effects: The 4-chlorobutyl group in the target compound enhances nucleophilic substitution reactivity compared to non-halogenated esters (e.g., ethyl or methyl derivatives) .
- Steric Hindrance: The branched 2-methylpropanoate moiety reduces reaction rates in SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways .
- Thermal Stability : Esters with longer alkyl chains (e.g., 4-chlorobutyl) exhibit higher boiling points and lower volatility than methyl/ethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
